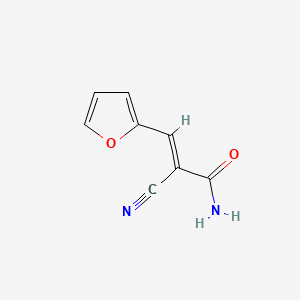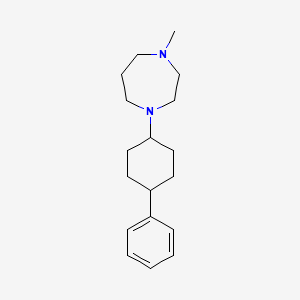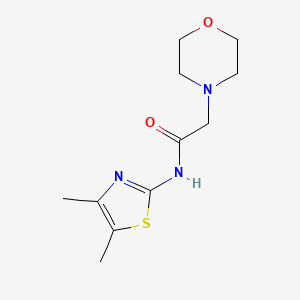
3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone, also known as NPQ, is a chemical compound that has gained attention for its potential use in scientific research. NPQ is a quinazolinone derivative that has been synthesized through various methods.
Mécanisme D'action
3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone has been found to bind to various proteins and enzymes, including protein kinase C, and modulate their activity. It has also been found to interact with DNA and RNA, potentially inhibiting their function.
Biochemical and Physiological Effects:
3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of ion channels. It has also been found to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone in lab experiments is its ability to act as a fluorescent probe, allowing for the detection of protein conformational changes. However, its potential toxicity and limited solubility in aqueous solutions can be a limitation for some experiments.
Orientations Futures
For 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone research include exploring its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Further investigation into its mechanism of action and potential protein targets is also needed. Additionally, the development of more efficient synthesis methods and modifications of the 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone structure may lead to improved properties and applications.
Méthodes De Synthèse
3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone can be synthesized through several methods, including the reaction of 3-nitrobenzaldehyde with propylamine followed by cyclization with anthranilic acid. Another method involves the reaction of 3-nitrobenzaldehyde with propylamine and 2-aminobenzoic acid, which is then cyclized to form 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone.
Applications De Recherche Scientifique
3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone has been used in various scientific research applications, including as a fluorescent probe for detecting protein conformational changes. It has also been used as a photosensitizer for photodynamic therapy and as a potential inhibitor of protein kinase C.
Propriétés
IUPAC Name |
3-(3-nitrophenyl)-2-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-2-6-16-18-15-10-4-3-9-14(15)17(21)19(16)12-7-5-8-13(11-12)20(22)23/h3-5,7-11H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNQHBFKSRLSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-nitrophenyl)-2-propylquinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5780741.png)

![methyl 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5780765.png)

![N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5780778.png)


![1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine](/img/structure/B5780805.png)

![3-amino-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5780837.png)
![2-methoxy-4-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}phenyl phenylcarbamate](/img/structure/B5780838.png)


